

# Spectroscopic data for 2,5-Dimethylheptane (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dimethylheptane

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## A Comprehensive Spectroscopic Analysis of 2,5-Dimethylheptane

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,5-dimethylheptane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for the characterization of this branched alkane.

### Molecular Structure

**2,5-Dimethylheptane** is a saturated hydrocarbon with the chemical formula  $C_9H_{20}$  and a molecular weight of 128.26 g/mol .<sup>[1][2][3]</sup> Its structure consists of a seven-carbon heptane chain with two methyl group substituents at positions 2 and 5.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

The  $^1H$  NMR spectrum of **2,5-dimethylheptane** exhibits signals in the characteristic upfield region for alkanes (0.5 - 2.0 ppm).<sup>[4]</sup> The chemical shifts and multiplicities of the proton signals provide information about the different proton environments in the molecule.

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
a	~0.86	Doublet	6H	C1-H <sub>3</sub> , C2-CH <sub>3</sub>
b	~0.88	Triplet	3H	C7-H <sub>3</sub>
c	~1.10 - 1.35	Multiplet	8H	C3-H <sub>2</sub> , C4-H <sub>2</sub> , C6-H <sub>2</sub>
d	~1.50	Multiplet	2H	C2-H, C5-H

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative summary from available spectral data.

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the **2,5-dimethylheptane** molecule.

Signal	Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
1	~14.2	C7
2	~22.8	C1, C2-CH <sub>3</sub>
3	~25.2	C6
4	~32.0	C2, C5
5	~34.5	C3
6	~39.2	C4

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly based on experimental parameters. The data is compiled from publicly available spectral databases.

[\[5\]](#)[\[6\]](#)

A general procedure for obtaining NMR spectra of a branched alkane like **2,5-dimethylheptane** is as follows:

- Sample Preparation: Approximately 5-25 mg of **2,5-dimethylheptane** is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean NMR tube.<sup>[7]</sup> The final volume should be around 0.55-0.7 mL.<sup>[7]</sup> Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
- Instrumentation: A high-field NMR spectrometer (e.g., Bruker or Varian) is used.<sup>[3][6]</sup>
- Data Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay (e.g., 1-5 seconds), and an appropriate spectral width.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans and a longer acquisition time are generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.<sup>[7]</sup>
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes, the IR spectrum is characterized by C-H stretching and bending vibrations.<sup>[8][9]</sup>

The IR spectrum of **2,5-dimethylheptane** displays the following characteristic absorption bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type
2850 - 3000	Strong	C-H Stretch
1450 - 1470	Medium	C-H Bend (Scissoring)
1370 - 1385	Medium	C-H Rock (Methyl)

Data is based on typical IR spectra for alkanes and available data for **2,5-dimethylheptane** from the NIST Chemistry WebBook.[\[2\]](#)[\[8\]](#)

The following is a typical procedure for obtaining an IR spectrum of a liquid sample like **2,5-dimethylheptane**:

- Sample Preparation: A neat (undiluted) liquid sample is used. A drop of **2,5-dimethylheptane** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for a solid sample, a Nujol mull or a KBr pellet can be prepared.[\[10\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty salt plates (or the KBr pellet matrix) is recorded.
  - The sample is placed in the spectrometer's sample holder.
  - The IR spectrum of the sample is recorded over a typical range of 4000 to 400 cm<sup>-1</sup>. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of **2,5-dimethylheptane** shows a molecular ion peak ( $M^+$ ) and a series of fragment ions.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment
128	Low	$[C_9H_{20}]^+$ (Molecular Ion)
113	Low	$[M - CH_3]^+$
85	High	$[M - C_3H_7]^+$
71	High	$[M - C_4H_9]^+$
57	Very High (Base Peak)	$[C_4H_9]^+$
43	High	$[C_3H_7]^+$

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring preferentially at the branching points to form stable carbocations.<sup>[11][12]</sup> The base peak at m/z 57 corresponds to the stable tertiary butyl cation. The molecular ion peak at m/z 128 is often of low intensity for branched alkanes due to facile fragmentation.<sup>[13]</sup>

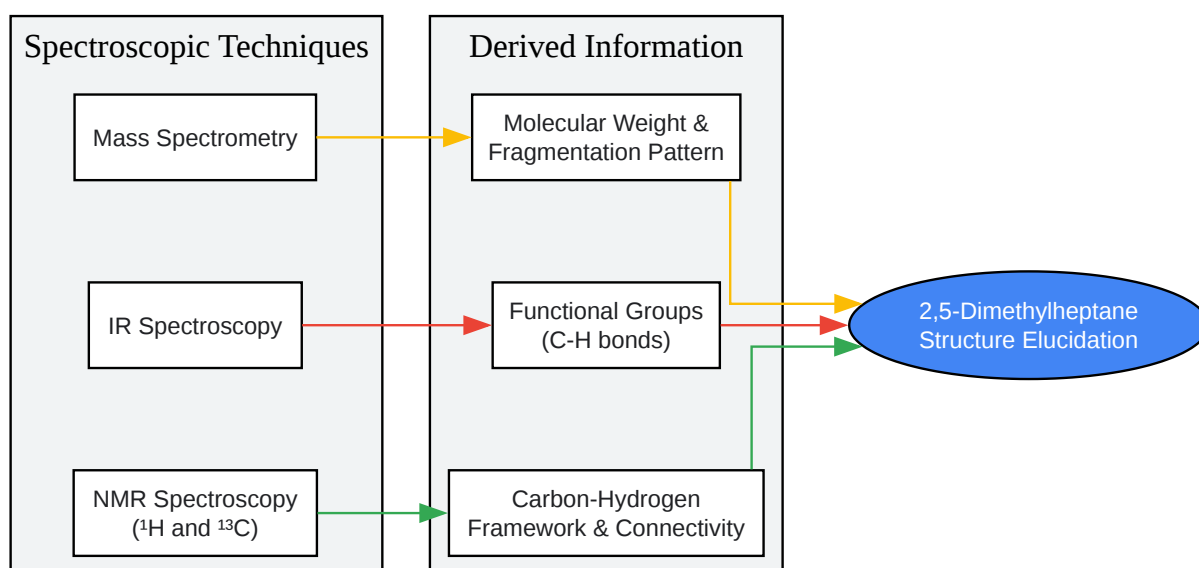
A common method for analyzing a volatile liquid like **2,5-dimethylheptane** is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

- **Sample Introduction:** A small amount of the sample is injected into a gas chromatograph (GC). The GC separates the components of the sample, and the separated components are then introduced into the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion).<sup>[14][15]</sup>
- **Mass Analysis:** The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).<sup>[11]</sup>

- Detection: An electron multiplier or other detector measures the abundance of ions at each  $m/z$  value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Interrelation of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to determine the structure of **2,5-Dimethylheptane**.



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. Heptane, 2,5-dimethyl- [webbook.nist.gov]
- 2. Heptane, 2,5-dimethyl- [webbook.nist.gov]
- 3. 2,5-Dimethylheptane | C<sub>9</sub>H<sub>20</sub> | CID 16662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-DIMETHYLHEPTANE(2216-30-0) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. webassign.net [webassign.net]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 2,5-Dimethylheptane (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361372#spectroscopic-data-for-2-5-dimethylheptane-nmr-ir-mass-spec]

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